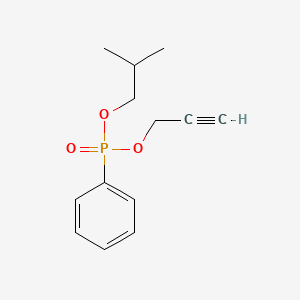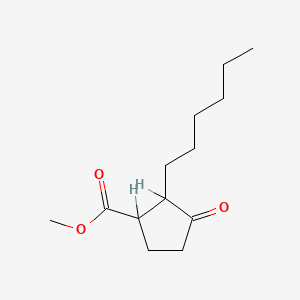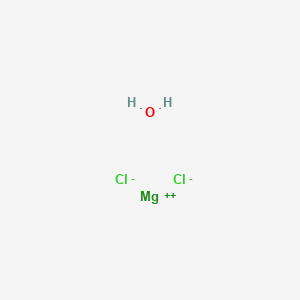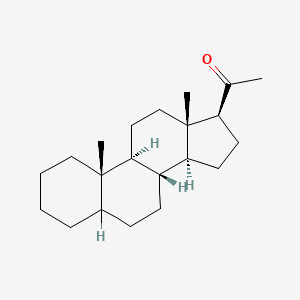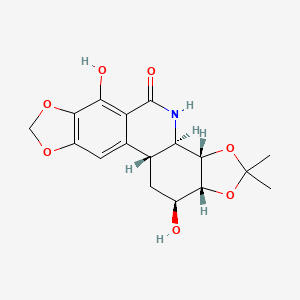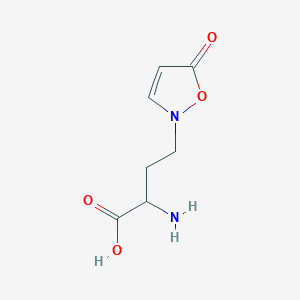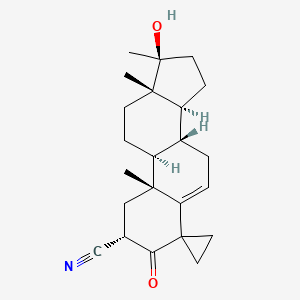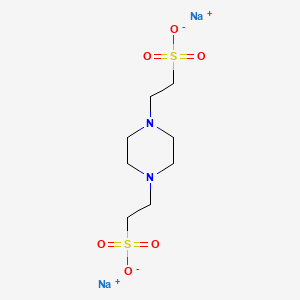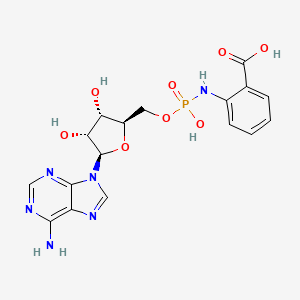
N-adenylylanthranilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-adenylylanthranilic acid is an organic phosphoramidate. It derives from an anthranilic acid. It is a conjugate acid of a N-adenylylanthranilate.
Scientific Research Applications
Antioxidant Activity and Antigenotoxic Effects
N-adenylylanthranilic acid, as part of avenanthramides (substituted N-cinnamoylanthranilic acids), exhibits significant antioxidant and antigenotoxic activities. A study highlighted that avenanthramides, similar to N-adenylylanthranilic acid, demonstrated comparable activities to ascorbic acid, suggesting their potential in exerting beneficial physiological effects (Lee-Manion et al., 2009).
Role in Plant Defense Mechanisms
In maize, N-adenylylanthranilic acid-related compounds, specifically methyl esters, are implicated in plant defense. Studies on S-adenosyl-l-methionine-dependent methyltransferases in maize revealed these compounds' significance in producing methyl anthranilate, which is vital for plant defense against herbivore damage (Köllner et al., 2010).
Biopharmaceutical Analysis
N-adenylylanthranilic acid derivatives are used in biopharmaceutical analysis. For instance, anthranilic acid, as a fluorescent label, is utilized in reversed-phase liquid chromatography–mass spectrometry for analyzing N-glycosylation of monoclonal antibodies. This method is advantageous for identifying and quantifying neutral and acidic N-glycans (Higel et al., 2013).
Chemical Synthesis and Catalysis
In chemical synthesis, N-adenylylanthranilic acid derivatives are used for the regioselective copper-catalyzed amination of bromobenzoic acids, leading to the production of various anthranilic acid derivatives. Such derivatives find applications in fluorosensing and in the selective detection of metal ions (Wolf et al., 2006).
Environmental Analysis
N-Phenylanthranilic acid, a derivative, is employed as a complexing agent in the adsorptive cathodic stripping voltammetric determination of uranium(VI) in environmental samples. This method has shown effectiveness in uranium analysis in wastewater and natural water samples (Nassab et al., 2014).
Microbial Production for Precursors in Pharmaceuticals
A significant application is seen in the microbial production of N-methylanthranilate, an N-functionalized amino acid derived from N-adenylylanthranilic acid. This compound is a precursor for various bioactive compounds including anticancer alkaloids. Its production via Corynebacterium glutamicum demonstrates a shift towards more sustainable and cost-effective synthetic methods in pharmaceuticals (Walter et al., 2020).
properties
Molecular Formula |
C17H19N6O8P |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]amino]benzoic acid |
InChI |
InChI=1S/C17H19N6O8P/c18-14-11-15(20-6-19-14)23(7-21-11)16-13(25)12(24)10(31-16)5-30-32(28,29)22-9-4-2-1-3-8(9)17(26)27/h1-4,6-7,10,12-13,16,24-25H,5H2,(H,26,27)(H2,18,19,20)(H2,22,28,29)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
VRPRDYILQKJWNN-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



